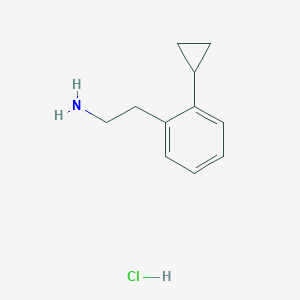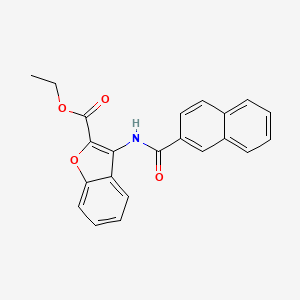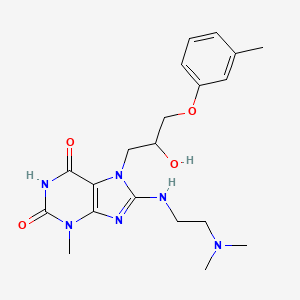![molecular formula C8H12O2 B2356927 1-(2-Oxabicyclo[3.2.0]heptan-7-il)etanona CAS No. 2243512-29-8](/img/structure/B2356927.png)
1-(2-Oxabicyclo[3.2.0]heptan-7-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxabicyclo[320]heptan-7-yl)ethanone is a bicyclic organic compound characterized by its unique oxabicycloheptane structure
Aplicaciones Científicas De Investigación
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone has several applications in scientific research:
Métodos De Preparación
The synthesis of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its stereoselectivity and efficiency in forming the bicyclic structure. Industrial production methods may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further reactions to form the desired compound .
Análisis De Reacciones Químicas
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, especially under acidic or basic conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size and properties.
3-Oxabicyclo[3.2.0]heptan-2-one: A related compound used as a core building block in organic synthesis.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
The uniqueness of 1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-(2-oxabicyclo[3.2.0]heptan-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-10-8(6)7/h6-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCFXSLFGKWOME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2C1OCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)
![Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2356852.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)



![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)


